molecular formula C12H16Cl2N2 B2873943 Naphthalene-1,5-diyldimethanamine dihydrochloride CAS No. 108629-56-7

Naphthalene-1,5-diyldimethanamine dihydrochloride

Cat. No.: B2873943
CAS No.: 108629-56-7
M. Wt: 259.17
InChI Key: FCXUYVVXJZKRGY-UHFFFAOYSA-N
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Description

Naphthalene is a polycyclic aromatic hydrocarbon (PAH) consisting of two fused benzene rings . The compound “Naphthalene-1,5-diyldimethanamine dihydrochloride” likely contains a naphthalene core with amine groups attached, and it exists as a dihydrochloride salt .


Molecular Structure Analysis

The molecular structure of naphthalene consists of two fused benzene rings . For “this compound”, it is expected to have a similar core structure with additional functional groups.


Chemical Reactions Analysis

Naphthalene and its derivatives can undergo various chemical reactions, including sulfonation, nitration, and halogenation . The specific reactions for “this compound” are not documented.


Physical and Chemical Properties Analysis

Naphthalene is a white crystalline solid with a characteristic odor . It has a melting point of 80.2°C and a boiling point of 218°C . The properties of “this compound” might vary due to the presence of additional functional groups and the dihydrochloride salt form.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Naphthalene derivatives have been extensively studied for their unique reactivity and applications in organic synthesis. For example, Naphthalene-1,8-diylbis(diphenylmethylium) showcases interesting electron-transfer reduction behavior, being utilized for oxidative coupling reactions to produce benzidines, demonstrating its utility in synthesizing complex organic molecules (Saitoh, Yoshida, & Ichikawa, 2006).

Polymer Science

In polymer science, naphthalene-ring containing ester diamines have been synthesized and used to create soluble polyimide copolymers. These materials were prepared using one-step and two-step methods, leading to polymers with advantageous physical properties, indicating the significance of naphthalene derivatives in developing new materials with specific functionalities (Mehdipour-Ataei, Bahri-Laleh, & Amirshaghaghi, 2006).

Supramolecular Chemistry and Materials Engineering

Naphthalene diimides (NDIs) have found widespread application in supramolecular chemistry, sensor technology, and materials science. Their ability to form host-guest complexes, gelators for sensing aromatic systems, and their use in catalysis and DNA intercalation showcases the versatility of naphthalene derivatives in scientific research. NDIs have also been implicated in the development of artificial photosynthesis and solar cell technology, highlighting their role in advancing renewable energy sources (Kobaisi, Bhosale, Latham, Raynor, & Bhosale, 2016).

Environmental Science

Studies on polychlorinated naphthalenes (PCNs) and their environmental impact demonstrate the importance of naphthalene derivatives in understanding and addressing pollution. Research on the chemistry, sources, persistence, and toxicity of PCNs contributes to our knowledge of environmental pollutants and aids in the development of strategies for pollution mitigation (Falandysz, 1998).

Safety and Hazards

Naphthalene is classified as a possible human carcinogen . It’s also flammable and harmful to aquatic life . The safety and hazards of “Naphthalene-1,5-diyldimethanamine dihydrochloride” could be different and should be determined through specific studies.

Properties

IUPAC Name

[5-(aminomethyl)naphthalen-1-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.2ClH/c13-7-9-3-1-5-11-10(8-14)4-2-6-12(9)11;;/h1-6H,7-8,13-14H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXUYVVXJZKRGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=C(C2=C1)CN)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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